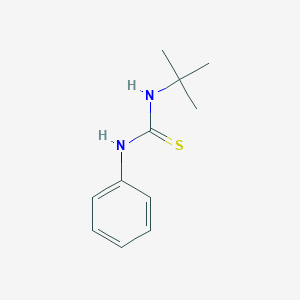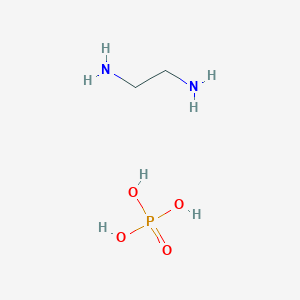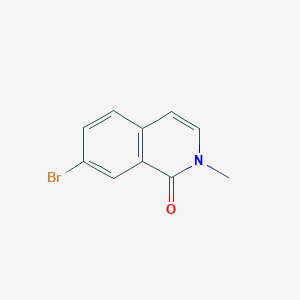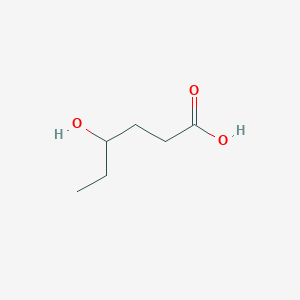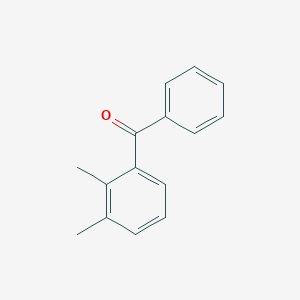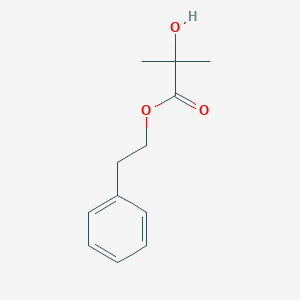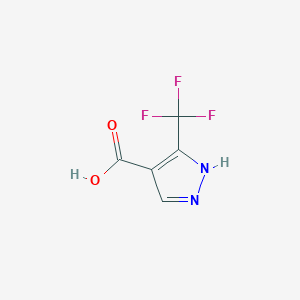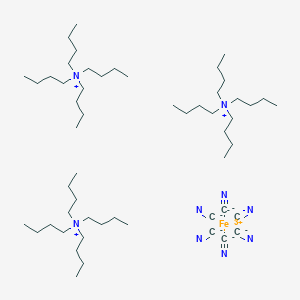
2,6,10-Trimethylcyclododecanone
Übersicht
Beschreibung
2,6,10-Trimethylcyclododecanone, also known as muscone, is a musk odorant that is commonly found in musk deer. It is widely used in the fragrance industry as a fixative and as a base note in perfumes. In recent years, there has been an increase in scientific research on the synthesis, mechanism of action, and physiological effects of muscone.
Wirkmechanismus
The mechanism of action of 2,6,10-Trimethylcyclododecanone is not fully understood, but it is believed to act as a ligand for odorant receptors in the olfactory system. Once bound to the receptor, it initiates a signal transduction cascade that leads to the perception of the musk odor.
Biochemische Und Physiologische Effekte
Muscone has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be readily obtained. However, its strong odor can be a limitation, as it can interfere with other experiments and can be difficult to remove from lab equipment.
Zukünftige Richtungen
There are several future directions for research on 2,6,10-Trimethylcyclododecanone. One area of interest is the development of 2,6,10-Trimethylcyclododecanone-based therapies for neurodegenerative diseases. Another area is the use of 2,6,10-Trimethylcyclododecanone as a biomarker for musk deer population studies and conservation efforts. Additionally, further research is needed to fully understand the mechanism of action of 2,6,10-Trimethylcyclododecanone and its potential applications in the fragrance industry.
Conclusion:
In conclusion, 2,6,10-Trimethylcyclododecanone is a musk odorant that has been extensively studied for its various applications in the scientific field. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Further research is needed to fully understand the potential applications of 2,6,10-Trimethylcyclododecanone in various fields.
Synthesemethoden
The synthesis of 2,6,10-Trimethylcyclododecanone can be achieved through various methods, including the oxidation of 2,6,10-Trimethylcyclododecanone precursors, such as tetralin or decalin, using oxidants such as chromium trioxide or potassium permanganate. Another method involves the reaction of cyclohexanone with acetone in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Muscone has been extensively studied for its various applications in the scientific field. It has been used as a model compound for studying the olfactory system and the mechanism of odorant perception. It has also been used as a biomarker for musk deer population studies and as a tool for identifying musk deer species.
Eigenschaften
IUPAC Name |
2,6,10-trimethylcyclododecan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-12-6-4-7-13(2)10-11-15(16)14(3)9-5-8-12/h12-14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQWMKJHYFHGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCC(=O)C(CCC1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929914 | |
| Record name | 2,6,10-Trimethylcyclododecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10-Trimethylcyclododecanone | |
CAS RN |
13786-80-6 | |
| Record name | 2,6,10-Trimethylcyclododecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13786-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,10-Trimethylcyclododecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013786806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Trimethylcyclododecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10-trimethylcyclododecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




